2-Fluorobenzyl isocyanate

Catalog No.
S753039
CAS No.
132740-44-4
M.F
C8H6FNO
M. Wt
151.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorobenzyl isocyanate

CAS Number

132740-44-4

Product Name

2-Fluorobenzyl isocyanate

IUPAC Name

1-fluoro-2-(isocyanatomethyl)benzene

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

InChI

InChI=1S/C8H6FNO/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2

InChI Key

UKESSRSRKDVNBC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN=C=O)F

Canonical SMILES

C1=CC=C(C(=C1)CN=C=O)F

The exact mass of the compound 2-Fluorobenzyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluorobenzyl isocyanate (CAS 132740-44-4) is a highly reactive, mono-fluorinated aliphatic isocyanate widely procured as an electrophilic building block for the synthesis of ureas, carbamates, and nitrogen-containing heterocycles. Characterized by its ortho-fluorine atom, this reagent introduces both steric hindrance and localized electron-withdrawing effects that distinguish its reactivity profile from standard benzyl isocyanate. With a boiling point of approximately 202 °C and a density of 1.18 g/mL, it is typically utilized in medicinal chemistry and agrochemical development to restrict molecular conformation, enhance metabolic stability, and improve binding affinity in target-directed drug design. Industrial and laboratory buyers must handle it under moisture-free conditions (2-8 °C storage) due to its sensitivity to hydrolysis, making it a critical precursor for high-value active pharmaceutical ingredients (APIs) and 3D fragment libraries.

Substituting 2-fluorobenzyl isocyanate with its unfluorinated counterpart (benzyl isocyanate) or its positional isomers (such as 4-fluorobenzyl isocyanate) fundamentally alters both process yields and downstream product performance. The ortho-fluoro substitution introduces a unique steric bulk adjacent to the benzylic carbon, which can lower coupling yields in sterically demanding reactions compared to the para-isomer [1]. Furthermore, in structure-activity relationship (SAR) optimization, the specific trajectory of the ortho-fluorine atom acts as a critical hydrogen-bond acceptor and conformational lock; replacing it with a para-fluoro or unfluorinated group can result in multi-fold drops in target binding affinity [2]. Consequently, procurement decisions must strictly align with the specific isomer required, as generic substitution will compromise both synthetic processability and API efficacy.

Impact of Ortho-Steric Hindrance on Coupling Yields in Bicyclic Piperazine Synthesis

In the synthesis of bicyclic piperazine TGR23 antagonists, the choice of fluorinated isocyanate isomer directly impacts process efficiency. Reacting the bicyclic core with 2-fluorobenzyl isocyanate yields the target urea at 64%, whereas using the 4-fluorobenzyl isocyanate comparator under identical conditions achieves a 72% yield [1].

Evidence DimensionIsolated yield in urea formation
Target Compound Data64% yield
Comparator Or Baseline72% yield (4-fluorobenzyl isocyanate)
Quantified Difference8% absolute decrease in yield
ConditionsReaction with bicyclic piperazine intermediate, crystallized from diisopropyl ether (mp 109-110 °C)

Buyers scaling up synthesis must account for the ~8% yield penalty caused by ortho-steric hindrance when selecting the 2-fluoro isomer over the 4-fluoro isomer.

Criticality of the 2-Fluorobenzyl Moiety for Nanomolar IL-17A Inhibition

During the optimization of macrolide-inspired macrocycles targeting the IL-17A/IL-17RA interaction, the incorporation of 2-fluorobenzyl isocyanate to form a terminal urea resulted in a highly potent inhibitor with an IC50 of 40 nM. Replacing this terminal phenyl ring system with a simpler aliphatic methyl group caused a 3-fold decrease in activity [1].

Evidence DimensionIC50 against IL-17A (ELISA-I assay)
Target Compound Data40 nM
Comparator Or Baseline120 nM (Aliphatic methyl substitution)
Quantified Difference3-fold decrease in potency for the comparator
ConditionsMacrolide-inspired macrocycles tested in IL-17A/IL-17RA interaction ELISA assays

Demonstrates that the 2-fluorobenzyl moiety is critical for achieving nanomolar potency in specific PPI inhibitors, justifying its procurement over simpler aliphatic building blocks.

Microwave-Assisted Reactivity and Post-Evaporation Stability in β-Lactam Functionalization

When utilized in the microwave-assisted N-carbamylation of C4-arylthio-β-lactams, 2-fluorobenzyl isocyanate demonstrates rapid reactivity (10 min at 300W). However, unlike standard benzyl isocyanate derivatives which are typically stable, the resulting 2-fluorobenzyl urea product in this strained system proved unstable within 24 hours post-solvent evaporation[1].

Evidence DimensionProduct stability post-solvent evaporation
Target Compound DataProduct degrades within 24 hours
Comparator Or BaselineStable isolable products (Standard benzyl isocyanates)
Quantified DifferenceRapid degradation vs. stable isolation
ConditionsMicrowave irradiation (300W, 35°C, 10 min) for N-carbamylation of C4-arylthio-β-lactams

Alerts process chemists that while 2-fluorobenzyl isocyanate is highly reactive, the resulting ureas in strained systems may require immediate downstream processing or in-situ handling.

Coupling Efficiency in 3D-Character Fragment Library Construction

In the synthesis of sp3-rich bridged pyrrolidine libraries for fragment-based drug discovery (FBDD), 2-fluorobenzyl isocyanate successfully coupled with 2,4-methanoproline derivatives to yield N-1 ureas at 44%. This outperformed heteroaryl comparators like 4-isocyanopyridine, which only achieved a 39% yield under similar parallel synthesis conditions [1].

Evidence DimensionIsolated coupling yield
Target Compound Data44% yield
Comparator Or Baseline39% yield (4-isocyanopyridine)
Quantified Difference5% absolute increase in yield
ConditionsCoupling with 2,4-methanoproline derivatives to generate N-1 amide/urea fragments

Validates the compound's efficiency in FBDD workflows for generating high-Fsp3 libraries where standard heteroaryl isocyanates suffer from lower coupling efficiencies.

Synthesis of Conformationally Restricted APIs

Ideal for medicinal chemistry programs (e.g., IL-17A inhibitors, TGR23 antagonists) where the ortho-fluorine atom is required to lock the conformation of a urea linkage and provide a specific hydrogen-bond acceptor trajectory, directly driving nanomolar potency [1].

Fragment-Based Drug Discovery (FBDD) Libraries

Highly suitable as an electrophilic capping agent for sp3-rich scaffolds (like bridged pyrrolidines) to generate 3D-character fragments with favorable physicochemical properties and reliable coupling yields[2].

Microwave-Assisted Library Generation

Useful in rapid, microwave-driven N-carbamylation of heterocycles, provided that process chemists account for the potential instability of the resulting strained intermediates during isolation and plan for immediate downstream processing[3].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Last modified: 08-15-2023

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